

Dihdropyridine Carbonitrile Derivatives: A Technical Guide to their Mechanism of Action

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Compound of Interest

Compound Name: 6-(4-Fluorophenyl)-2-oxo-1,2-dihdropyridine-3-carbonitrile

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Introduction

Dihdropyridine derivatives have long been a cornerstone in medicinal chemistry, most notably as L-type calcium channel blockers for the management of cardiovascular diseases. The incorporation of a carbonitrile moiety into the dihydropyridine scaffold has unveiled a new dimension of pharmacological activity, shifting the focus towards oncology and the inhibition of key signaling molecules. This technical guide provides an in-depth exploration of the mechanism of action of dihydropyridine carbonitrile derivatives, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the intricate signaling pathways they modulate.

Core Mechanisms of Action and Quantitative Data

Recent research has illuminated the diverse mechanisms by which dihydropyridine carbonitrile derivatives exert their biological effects, primarily centered on the inhibition of protein kinases and key oncogenic drivers. This section summarizes the quantitative data associated with these interactions.

Anticancer Activity

Dihydropyridine carbonitrile derivatives have demonstrated potent anticancer activity across a range of human cancer cell lines. Their mechanism of action is often attributed to the inhibition of specific kinases involved in cancer cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of Dihydropyridine Carbonitrile Derivatives

Compound Class	Target Cell Line	IC50 (μM)	Reference
4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitrile	HT-29 (Colon Cancer)	0.70	[1]
4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitrile	MDA-MB-231 (Breast Cancer)	4.6	[1]
Symmetric 1,4-Dihydropyridine-3-carbonitrile (Compound 1g)	Doxorubicin-resistant cancer cell lines	1.12	[2]
Asymmetric 1,4-Dihydropyridine-3-carbonitrile (Compound 2e)	Doxorubicin-resistant cancer cell lines	3.64	[2]
Asymmetric 1,4-Dihydropyridine-3-carbonitrile (Compound 2l)	Doxorubicin-resistant cancer cell lines	3.57	[2]
4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile (Compound 24)	HT-29 (Colon Cancer)	More active than doxorubicin	[3]
Asymmetric Dihydropyridine (Compound HD-7)	MCF-7 (Breast Cancer)	16.75	[4]
Asymmetric Dihydropyridine (Compound HD-8)	MCF-7 (Breast Cancer)	18.33	[4]
1,2-dihydropyrido[2,3-d]pyrimidine-6-	H358 (NSCLC, KRAS G12C mutant)	0.0076	[5]

carbonitrile
(Compound 8t)

Kinase Inhibition

The anticancer effects of these compounds are often a direct result of their ability to inhibit specific protein kinases.

Table 2: Kinase Inhibitory Activity of Dihydropyridine Carbonitrile Derivatives

Compound Class	Target Kinase	IC50 (nM)	Reference
4,6-diaryl-2-oxo/imino-1,2-dihydropyridine-3-carbonitrile	p38 α MAP Kinase	As low as 70	[6]
2-imino-1,2-dihydropyridine-3-carbonitrile (Compound Ic)	PIM-1 Kinase	111.01	[7]
2-oxo-1,2-dihydropyridine-3-carbonitrile (Compound IIa)	PIM-1 Kinase	115.43	[7]
Asymmetric Dihydropyridine (Compound HD-8)	EGFRwt Kinase	15.90	[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of dihydropyridine carbonitrile derivatives.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

- Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8][9][10][11][12]
- Procedure:
 - Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
 - Compound Treatment: Treat the cells with various concentrations of the dihydropyridine carbonitrile derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
 - MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
 - Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
 - Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
 - Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assays

These assays are used to determine the direct inhibitory effect of the compounds on specific kinase enzymes.

- Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. The amount of phosphorylated substrate is then quantified.
- General Procedure (Luminescence-based, e.g., ADP-GloTM):
 - Reagent Preparation: Prepare serial dilutions of the dihydropyridine carbonitrile derivatives in a suitable kinase buffer.

- Kinase Reaction: In a microplate, add the recombinant kinase (e.g., p38 α , PIM-1, EGFR), the compound dilutions, and a mixture of the specific kinase substrate and ATP.[4][7][13]
- Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- ADP Detection: Add a reagent to stop the kinase reaction and convert the generated ADP to ATP. Then, add a luciferase/luciferin mixture to produce a luminescent signal proportional to the amount of ADP formed.
- Data Analysis: Measure the luminescence and calculate the percent inhibition for each compound concentration to determine the IC50 value.

KRAS G12C Nucleotide Exchange Assay

This assay is specifically designed to screen for inhibitors that lock the KRAS G12C mutant in its inactive, GDP-bound state.

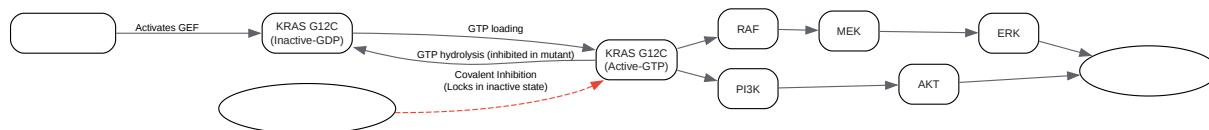
- Principle: The assay uses a fluorescently labeled GDP analog (BODIPY®-GDP) pre-loaded onto recombinant KRAS G12C. When GTP is added, it displaces the fluorescent GDP, causing a decrease in fluorescence. Inhibitors that prevent this exchange will maintain a high fluorescence signal.[2][14][15]
- Procedure:
 - Reagent Preparation: Prepare solutions of recombinant KRAS G12C pre-loaded with BODIPY®-GDP, GTP, and the dihydropyridine carbonitrile derivatives.
 - Reaction Setup: In a microplate, incubate the KRAS G12C-BODIPY®-GDP complex with the test compounds.
 - Initiation of Exchange: Add GTP to initiate the nucleotide exchange.
 - Fluorescence Measurement: Monitor the fluorescence intensity over time. A sustained high fluorescence in the presence of the compound indicates inhibition of nucleotide exchange.
 - Data Analysis: Determine the IC50 value for the inhibition of nucleotide exchange.

Signaling Pathways and Visualizations

Dihydropyridine carbonitrile derivatives have been shown to interfere with several critical signaling pathways implicated in cancer. The following diagrams, generated using the DOT language, illustrate these mechanisms of action.

KRAS G12C Signaling Pathway Inhibition

Certain 1,2-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives act as covalent inhibitors of the KRAS G12C mutant protein.^[5] By binding to the mutant cysteine, these compounds lock KRAS in an inactive GDP-bound state, thereby inhibiting downstream signaling through the RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.^{[16][17][18][19]}

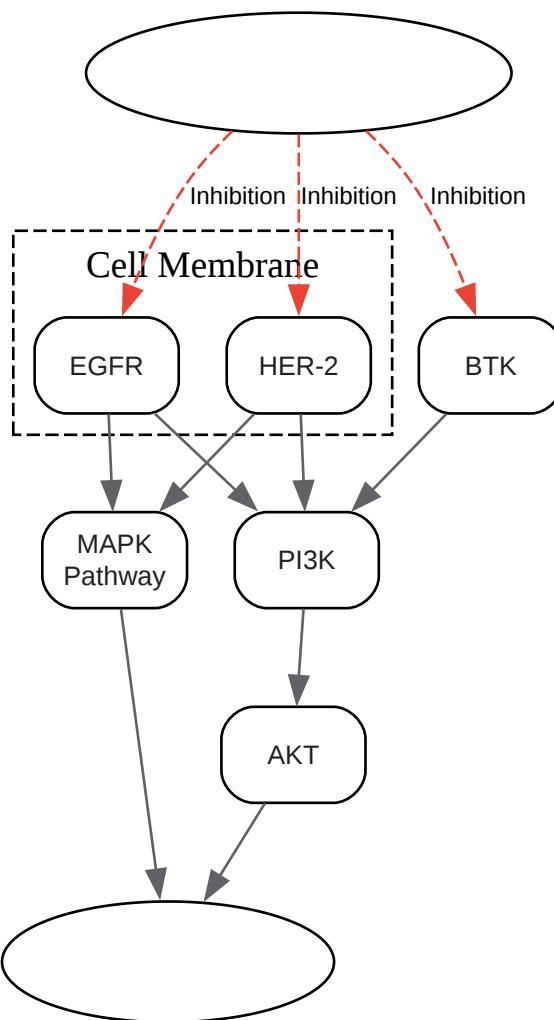


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Caption: Inhibition of the KRAS G12C signaling cascade.

EGFR/HER-2 and BTK Signaling Pathway Inhibition

Asymmetric 1,4-dihydropyridine-3-carbonitriles have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), and Bruton's Tyrosine Kinase (BTK).^[20] These kinases are pivotal in cell growth, differentiation, and survival. Their inhibition disrupts downstream signaling, including the PI3K/AKT and MAPK pathways, leading to reduced cancer cell proliferation.^{[21][22][23]}

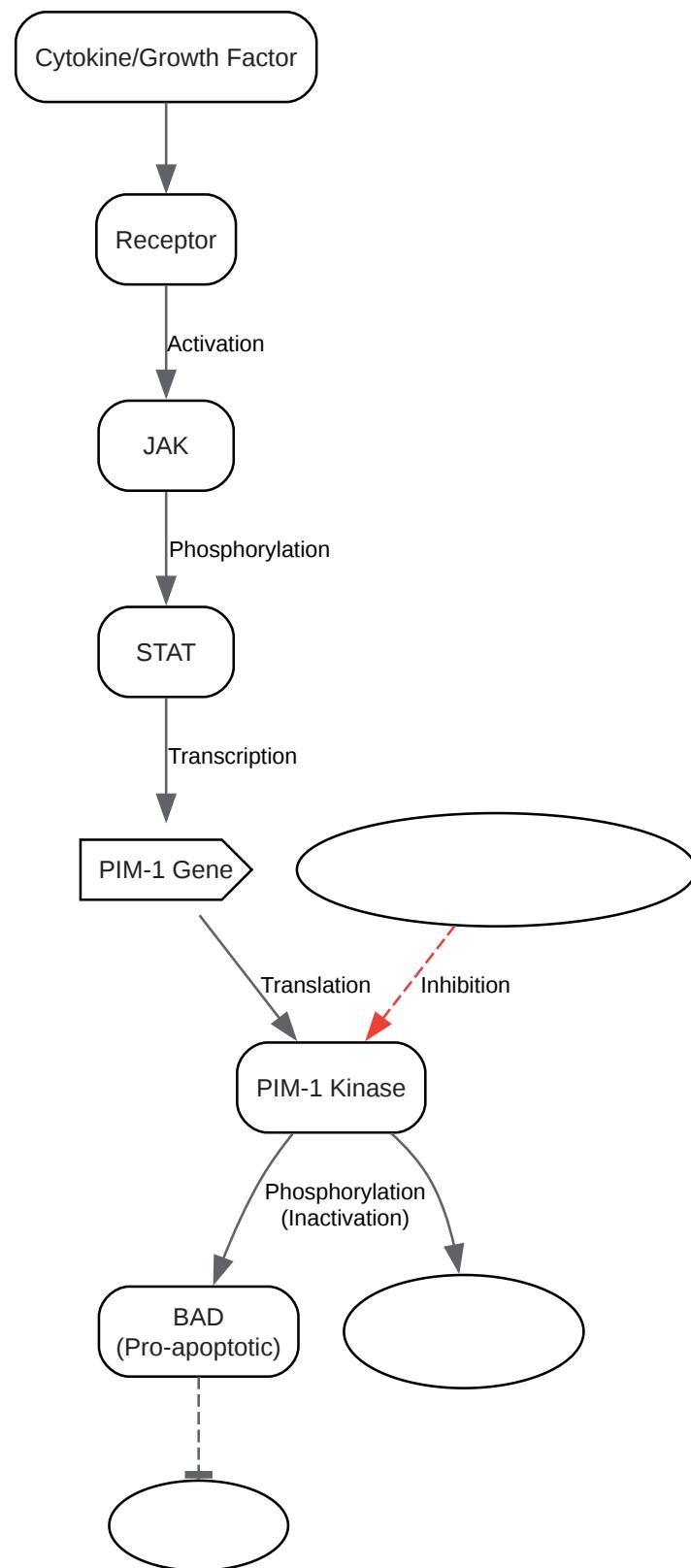


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Caption: Multi-kinase inhibition by dihydropyridine carbonitriles.

PIM-1 Kinase Signaling Pathway Inhibition

Dihydropyridine-3-carbonitrile derivatives have been shown to be potent inhibitors of PIM-1 kinase, a serine/threonine kinase that is a downstream effector of the JAK/STAT signaling pathway.^[7] PIM-1 promotes cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins like BAD and regulating cell cycle proteins. Inhibition of PIM-1 by these derivatives can thus lead to apoptosis and cell cycle arrest.^{[9][24][25]}

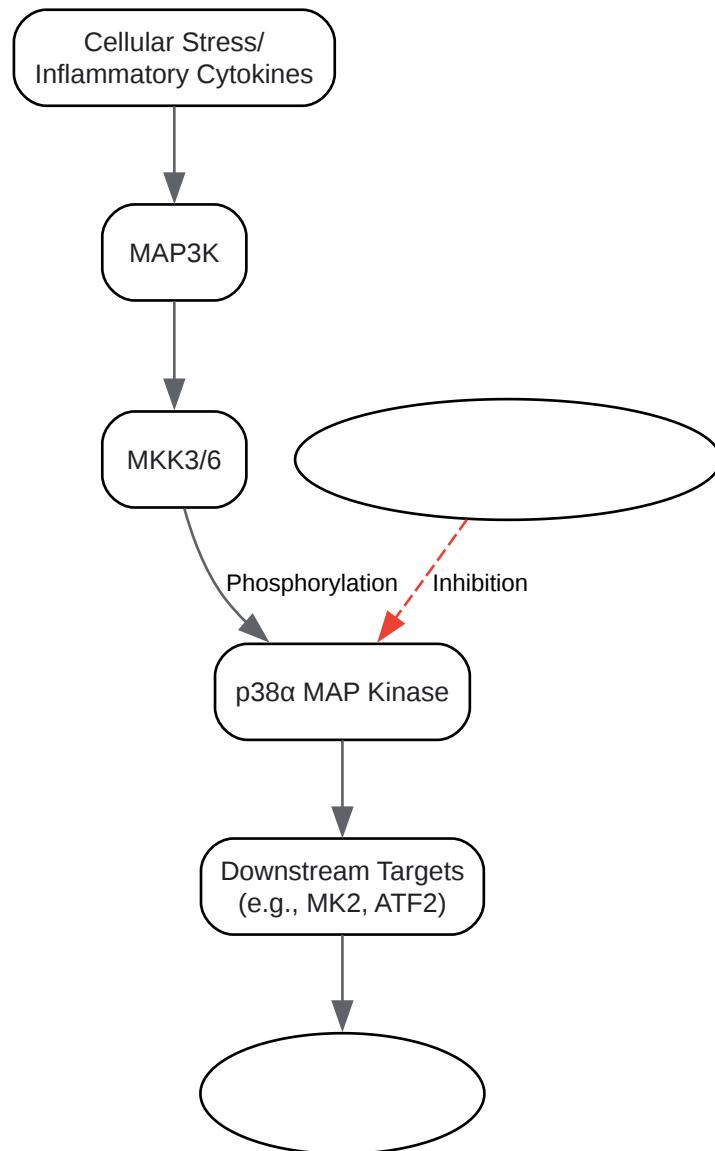


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Caption: Inhibition of the PIM-1 kinase signaling pathway.

p38 α MAP Kinase Signaling Pathway Inhibition

4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitriles have been identified as inhibitors of p38 α MAP kinase.[6] This kinase is activated by cellular stress and inflammatory cytokines and plays a role in regulating inflammation and apoptosis. Its inhibition can modulate these cellular responses.[24][26][27][28]



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Caption: Inhibition of the p38 α MAP kinase pathway.

Conclusion

Dihydropyridine carbonitrile derivatives represent a versatile and promising class of compounds with significant potential, particularly in the field of oncology. Their mechanisms of action are diverse, moving beyond the classical role of dihydropyridines as calcium channel blockers to encompass the inhibition of a range of critical oncogenic kinases. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and development of these compounds as targeted therapeutic agents. The visualization of their impact on key signaling pathways underscores the molecular basis for their potent biological activities and offers a rationale for their further optimization in drug discovery programs.

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